molecular formula C10H20ClN B3175626 2-(2-Chloroethyl)-1-propylpiperidine CAS No. 958026-51-2

2-(2-Chloroethyl)-1-propylpiperidine

Cat. No.: B3175626
CAS No.: 958026-51-2
M. Wt: 189.72 g/mol
InChI Key: MXCOSVZSWNSLBE-UHFFFAOYSA-N
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Description

Significance of Piperidine (B6355638) Scaffolds in Synthetic Organic Chemistry

The piperidine ring, a six-membered saturated heterocycle containing a nitrogen atom, is a ubiquitous structural motif in a multitude of natural products and synthetic compounds. Its conformational flexibility, allowing it to adopt chair and boat conformations, plays a crucial role in determining the biological activity and physical properties of molecules in which it is embedded. This structural versatility has made the piperidine scaffold a "privileged scaffold" in medicinal chemistry, meaning it is a molecular framework that is able to provide useful ligands for more than one type of receptor or enzyme target.

The significance of the piperidine scaffold extends to its utility as a synthetic intermediate. The nitrogen atom provides a handle for a wide range of chemical transformations, allowing for the construction of complex molecular architectures. The stereochemistry of substituted piperidines is another critical aspect, with different stereoisomers often exhibiting markedly different biological activities. Consequently, the development of stereoselective synthetic methodologies for piperidine derivatives remains an active and important area of research in organic chemistry.

Overview of N-Alkylated Piperidine Derivatives

N-alkylation is a fundamental transformation in piperidine chemistry, involving the introduction of an alkyl group onto the nitrogen atom. This modification has a profound impact on the physicochemical properties of the parent piperidine. The nature of the N-alkyl substituent can influence a range of characteristics, including basicity, lipophilicity, and the steric environment around the nitrogen atom.

The synthesis of N-alkylated piperidines can be achieved through various methods, most commonly via nucleophilic substitution reactions between piperidine and an alkyl halide. Other methods include reductive amination of aldehydes and ketones. The choice of synthetic route often depends on the desired alkyl group and the presence of other functional groups in the molecule. The introduction of an N-propyl group, as seen in the subject compound, contributes to an increase in the molecule's lipophilicity compared to its N-methyl or N-ethyl counterparts.

Contextualizing 2-(2-Chloroethyl)-1-propylpiperidine within Halogenated Piperidine Chemistry

2-(2-Chloroethyl)-1-propylpiperidine belongs to the class of halogenated piperidines, which are characterized by the presence of one or more halogen atoms. The introduction of a halogen, in this case, chlorine, imparts specific reactivity to the molecule. The chloroethyl group at the 2-position of the piperidine ring is a key functional feature. The carbon-chlorine bond is susceptible to nucleophilic attack, making the compound a potential alkylating agent.

The synthesis of such compounds can be challenging, often requiring multi-step procedures. A common strategy involves the preparation of a corresponding alcohol precursor, 2-(2-hydroxyethyl)-1-propylpiperidine, followed by chlorination using a suitable reagent such as thionyl chloride or phosphorus pentachloride. The reactivity of the chloroethyl group allows for a variety of subsequent chemical modifications, making it a versatile intermediate for the synthesis of more complex piperidine derivatives.

Below is a table of representative halogenated piperidine compounds, illustrating the diversity of this class.

Compound NameMolecular FormulaPosition of HalogenN-Substituent
2-(Chloromethyl)piperidineC6H12ClN2None
3-BromopiperidineC5H10BrN3None
4-FluoropiperidineC5H10FN4None
1-(2-Chloroethyl)piperidine (B1294334)C7H14ClNSide Chain2-Chloroethyl
2-(2-Chloroethyl)-1-propylpiperidine C10H20ClN Side Chain Propyl

Research Gaps and Opportunities in the Chemistry of 2-(2-Chloroethyl)-1-propylpiperidine

Despite the general importance of substituted piperidines, a detailed survey of the scientific literature reveals a significant lack of specific research focused exclusively on 2-(2-Chloroethyl)-1-propylpiperidine. While information exists for analogous compounds, such as its N-methyl counterpart, 2-(2-chloroethyl)-1-methylpiperidine, dedicated studies on the synthesis, reactivity, and potential applications of the N-propyl derivative are sparse. ontosight.ai

This information gap presents several opportunities for future research. A systematic investigation into efficient and stereoselective synthetic routes to 2-(2-Chloroethyl)-1-propylpiperidine would be a valuable contribution. Furthermore, a thorough exploration of its reactivity profile, particularly the kinetics and mechanisms of nucleophilic substitution at the chloroethyl side chain, could uncover novel synthetic applications.

The potential for this compound to serve as a building block in the synthesis of more complex molecules is another area ripe for exploration. The combination of the N-propyl group, which modulates lipophilicity, and the reactive chloroethyl handle suggests that it could be a useful intermediate in medicinal chemistry and materials science. The lack of published spectroscopic and crystallographic data for this specific compound also represents a clear research opportunity to fully characterize this molecule.

An Exploration of Synthetic Pathways for 2-(2-Chloroethyl)-1-propylpiperidine

The synthesis of substituted piperidines is a cornerstone of medicinal and organic chemistry, owing to the prevalence of the piperidine motif in a vast array of pharmaceuticals and natural products. This article focuses exclusively on the synthetic methodologies applicable to the formation of a specific compound, 2-(2-Chloroethyl)-1-propylpiperidine. The discussion is structured to first address the formation of the 2-substituted piperidine ring, followed by methods for N-alkylation.

Properties

IUPAC Name

2-(2-chloroethyl)-1-propylpiperidine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H20ClN/c1-2-8-12-9-4-3-5-10(12)6-7-11/h10H,2-9H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MXCOSVZSWNSLBE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1CCCCC1CCCl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H20ClN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

189.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactivity and Mechanistic Investigations of 2 2 Chloroethyl 1 Propylpiperidine

Reactivity of the Chloroethyl Moiety

The chloroethyl group is the primary site of reactivity, driven by the electrophilic nature of the carbon atom bonded to the chlorine and the ability of the adjacent piperidine (B6355638) nitrogen to act as an internal nucleophile.

Intramolecular Cyclization Reactions (e.g., Aziridinium (B1262131) Ion Formation)

A defining characteristic of 2-(2-chloroethyl)-1-propylpiperidine, like other β-haloethylamines, is its propensity to undergo rapid intramolecular cyclization. In this reaction, the lone pair of electrons on the piperidine nitrogen atom attacks the adjacent electrophilic carbon of the chloroethyl side chain, displacing the chloride ion. nih.govulaval.cadocumentsdelivered.com This process results in the formation of a strained, three-membered heterocyclic intermediate known as an aziridinium ion. researchgate.netmdpi.com

This transformation is a type of intramolecular nucleophilic substitution. The resulting bicyclic aziridinium ion is a highly reactive and electrophilic species due to significant ring strain. researchgate.netnih.gov This ion serves as a key intermediate that is readily susceptible to attack by external nucleophiles. researchgate.netmdpi.com The formation of this intermediate is often the rate-determining step for subsequent substitution reactions. researchgate.net This cyclization is a well-documented phenomenon for nitrogen mustard compounds and related structures. nih.govresearchgate.net

Intermolecular Nucleophilic Substitution Reactions (SN2 Pathways)

The carbon-chlorine bond in the chloroethyl moiety is susceptible to attack by external nucleophiles, leading to substitution products. While a direct, one-step bimolecular nucleophilic substitution (SN2) is theoretically possible, the reaction for β-chloroethylamines is often mediated by the formation of the aziridinium ion intermediate as described above. savemyexams.comunacademy.comlibretexts.org An external nucleophile then attacks one of the carbon atoms of the strained aziridinium ring, leading to its opening and the formation of the final product. nih.gov

A variety of nucleophiles can participate in this reaction, leading to a diverse range of substituted products.

Table 1: Representative Intermolecular Substitution Products
Nucleophile (Nu:-)Reagent ExampleProduct Formed
Hydroxide (HO-)Sodium Hydroxide (NaOH)2-(2-Hydroxyethyl)-1-propylpiperidine
Alkoxide (RO-)Sodium Ethoxide (NaOEt)2-(2-Ethoxyethyl)-1-propylpiperidine
Cyanide (CN-)Sodium Cyanide (NaCN)2-(2-Cyanoethyl)-1-propylpiperidine
Azide (B81097) (N3-)Sodium Azide (NaN3)2-(2-Azidoethyl)-1-propylpiperidine
Thiolate (RS-)Sodium Thiomethoxide (NaSMe)2-(2-(Methylthio)ethyl)-1-propylpiperidine
Ammonia (NH3)Ammonia2-(2-Aminoethyl)-1-propylpiperidine

Elimination Reactions (E1 and E2 Pathways)

In the presence of a base, 2-(2-chloroethyl)-1-propylpiperidine can undergo an elimination reaction to form an alkene, specifically 1-propyl-2-vinylpiperidine. This reaction involves the removal of the chlorine atom and a proton from the adjacent (β) carbon atom. libretexts.orglibretexts.orgopenstax.org Elimination can proceed through two primary mechanisms: E1 and E2. wikipedia.orgbyjus.com

The E2 (bimolecular elimination) mechanism is a concerted, one-step process where the base removes the β-proton at the same time the chloride leaving group departs. libretexts.orgbyjus.com The rate of an E2 reaction is second-order, depending on the concentrations of both the substrate and the base. wikipedia.orgbyjus.com This pathway is favored by strong, sterically hindered bases. libretexts.orgmasterorganicchemistry.com

The E1 (unimolecular elimination) mechanism is a two-step process. byjus.com The first and rate-determining step is the departure of the leaving group to form a carbocation intermediate. libretexts.orgopenstax.org In the second step, a weak base removes a β-proton to form the double bond. byjus.comlibretexts.org Because the substrate is a primary alkyl halide, the formation of a primary carbocation is highly unfavorable, making the E1 pathway unlikely. libretexts.orglibretexts.org Therefore, the E2 mechanism is the predominant pathway for elimination reactions of this compound.

Table 2: Comparison of E1 and E2 Reaction Pathways
FactorE1 MechanismE2 Mechanism
Alkyl Halide StructureFavored by 3° > 2°Favored by 3° > 2° > 1°
Base StrengthWeak base required (e.g., H₂O, ROH)Strong base required (e.g., HO⁻, RO⁻)
KineticsUnimolecular (rate = k[Substrate])Bimolecular (rate = k[Substrate][Base])
MechanismTwo steps, via carbocation intermediateOne concerted step
SolventFavored by polar protic solventsSolvent polarity is less critical

Reactivity of the Piperidine Nitrogen

The tertiary nitrogen atom of the piperidine ring possesses a lone pair of electrons, rendering it nucleophilic and basic. nih.gov This allows it to react with various electrophiles.

Quaternization Reactions

The piperidine nitrogen can react with alkyl halides (e.g., methyl iodide, benzyl (B1604629) chloride) in a classic SN2 reaction known as the Menshutkin reaction or quaternization. unacademy.comwikipedia.org In this process, the nitrogen atom acts as the nucleophile, attacking the electrophilic carbon of the alkyl halide and displacing the halide ion. unacademy.com

This reaction converts the tertiary amine into a quaternary ammonium (B1175870) salt, which carries a permanent positive charge on the nitrogen atom. unacademy.comgoogle.com The product of reacting 2-(2-chloroethyl)-1-propylpiperidine with an alkyl halide (R-X) would be a [1-alkyl-2-(2-chloroethyl)-1-propylpiperidinium] halide salt. These reactions are widely used to synthesize cationic surfactants and other charged molecules. unacademy.comrsc.org

Salt Formation and Stability

The formation of salts is a common strategy to enhance the stability and solubility of amine-containing compounds such as 2-(2-Chloroethyl)-1-propylpiperidine. The tertiary amine functionality of the piperidine ring can be protonated by a variety of acids to form the corresponding ammonium salts. A prevalent example in related compounds is the formation of a hydrochloride salt. nih.gov This process involves the reaction of the free base with hydrochloric acid.

The stability of these salts is a critical factor in their storage and handling. For instance, the hydrochloride salt of the related compound 1-(2-chloroethyl)piperidine (B1294334) is a stable, crystalline solid. The stability of such salts can be influenced by factors such as pH, temperature, and humidity. In acidic conditions, the salt form is favored, which can protect the amine from degradation. However, under basic conditions, the free base can be regenerated, which may be less stable.

The solid-state stability of these salts is also a key consideration. Studies on similar compounds have shown that under accelerated stability conditions (e.g., 40°C and 75% relative humidity), some salts can remain chemically and physically stable for extended periods. mdpi.com Techniques such as differential scanning calorimetry (DSC) and X-ray powder diffraction (XRPD) are often employed to characterize the solid-state properties and stability of these salts.

Table 1: Physicochemical Properties of a Representative Piperidine Hydrochloride Salt

PropertyValueReference
Molecular FormulaC7H15Cl2N jubilantingrevia.com
Molecular Weight184.11 g/mol ganeshremedies.com
Melting Point232 °C (dec.)
AppearanceWhite crystalline powder mdpi.com

Transformations at the Piperidine Ring Carbonyl/Hydroxyl Positions (if applicable based on synthetic route)

The synthetic route to 2-(2-Chloroethyl)-1-propylpiperidine will determine the presence of carbonyl or hydroxyl functionalities on the piperidine ring that could be subject to further transformations. If the synthesis involves intermediates with such groups, their reactivity would be of interest.

The piperidine ring itself is relatively stable to oxidation and reduction under mild conditions. However, if substituents such as a hydroxyl group are present on the ring, they can undergo typical alcohol reactions. For example, a secondary alcohol on the piperidine ring could be oxidized to a ketone using common oxidizing agents like chromic acid or pyridinium (B92312) chlorochromate (PCC). Conversely, a carbonyl group on the piperidine ring could be reduced to a hydroxyl group using reducing agents such as sodium borohydride (B1222165) or lithium aluminum hydride.

Studies of Reaction Mechanisms and Kinetics

Understanding the reaction mechanisms and kinetics is fundamental to controlling the synthesis and reactivity of 2-(2-Chloroethyl)-1-propylpiperidine.

Kinetic studies, which involve measuring reaction rates under different conditions (e.g., varying reactant concentrations, temperature, or solvent), are essential to identify the rate-determining step. The rate law derived from these experiments provides insight into the molecularity of this critical step.

Many chemical reactions proceed through a series of short-lived, high-energy species known as reaction intermediates. wikipedia.org The identification and characterization of these intermediates are crucial for a complete understanding of the reaction mechanism. In the context of reactions involving 2-(2-Chloroethyl)-1-propylpiperidine, intermediates could include carbocations, carbanions, or free radicals, depending on the reaction conditions.

For instance, in a nucleophilic substitution reaction at the chloroethyl side chain, a carbocation intermediate might be formed if the reaction proceeds through an SN1-type mechanism. Spectroscopic techniques such as NMR and mass spectrometry, often used in conjunction with trapping experiments, can help in the detection and characterization of these transient species.

Recent research has highlighted the role of phase-separated condensates, or membrane-less organelles, in modulating biochemical reactions. frontiersin.orgnih.gov These condensates can create distinct microenvironments that can concentrate reactants and catalysts, thereby enhancing reaction rates and yields. frontiersin.org While this concept is primarily studied in biological systems, the principles can be applied to synthetic chemistry.

In the context of reactions involving 2-(2-Chloroethyl)-1-propylpiperidine, conducting the reaction in a biphasic system or in the presence of additives that promote the formation of a condensed phase could potentially influence the reaction outcome. The partitioning of reactants and intermediates into this condensed phase could alter the local concentrations and, consequently, the reaction kinetics. The physicochemical properties of the solvent and the reactants would play a critical role in the formation and efficacy of such condensates.

Table 2: Hypothetical Kinetic Data for a Reaction Involving a Piperidine Derivative

Experiment[Piperidine Derivative] (M)[Reagent] (M)Initial Rate (M/s)
10.10.11.2 x 10⁻⁴
20.20.12.4 x 10⁻⁴
30.10.24.8 x 10⁻⁴

This table presents hypothetical data for illustrative purposes.

Advanced Spectroscopic and Analytical Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of organic molecules. By analyzing the behavior of atomic nuclei in a magnetic field, NMR provides information about the chemical environment of each atom. For 2-(2-Chloroethyl)-1-propylpiperidine, a combination of one-dimensional and two-dimensional NMR experiments would be employed for a comprehensive structural assignment.

While specific experimental data for 2-(2-Chloroethyl)-1-propylpiperidine is not widely available in published literature, a detailed analysis can be projected based on the known spectral data of closely related compounds, such as 1-(2-Chloroethyl)piperidine (B1294334) hydrochloride. chemicalbook.com

¹H NMR spectroscopy would identify all the unique proton environments in the 2-(2-Chloroethyl)-1-propylpiperidine molecule. The chemical shift (δ) of each proton signal indicates its electronic environment, while the splitting pattern (multiplicity) reveals the number of neighboring protons, and the coupling constant (J) quantifies the interaction between them.

The expected ¹H NMR signals for 2-(2-Chloroethyl)-1-propylpiperidine are detailed in the table below. The protons of the N-propyl group and the chloroethyl group would exhibit distinct signals, as would the protons on the piperidine (B6355638) ring.

Proton Assignment Expected Chemical Shift (ppm) Expected Multiplicity Expected Coupling Constant (Hz)
H-2' (CH₂Cl)3.6 - 3.8Triplet (t)6-8
H-1' (CH₂-CH₂Cl)1.8 - 2.0Multiplet (m)-
H-2 (Piperidine)2.8 - 3.0Multiplet (m)-
H-6 (Piperidine, eq)2.9 - 3.1Multiplet (m)-
H-6 (Piperidine, ax)2.3 - 2.5Multiplet (m)-
H-3, H-4, H-5 (Piperidine)1.4 - 1.7Multiplet (m)-
N-CH₂ (Propyl)2.3 - 2.5Triplet (t)7-9
CH₂ (Propyl)1.4 - 1.6Sextet (sxt)7-8
CH₃ (Propyl)0.8 - 1.0Triplet (t)7-8

Note: This is a predictive table based on analogous structures.

¹³C NMR spectroscopy provides a map of the carbon framework of the molecule. Each unique carbon atom gives a distinct signal, and its chemical shift is indicative of its hybridization and chemical environment. The expected ¹³C NMR chemical shifts for 2-(2-Chloroethyl)-1-propylpiperidine are outlined below, based on data from similar structures like 1-(2-Chloroethyl)piperidine hydrochloride. chemicalbook.com

Carbon Assignment Expected Chemical Shift (ppm)
C-2' (CH₂Cl)42 - 44
C-1' (CH₂-CH₂Cl)35 - 37
C-2 (Piperidine)60 - 62
C-6 (Piperidine)54 - 56
C-3 (Piperidine)26 - 28
C-4 (Piperidine)24 - 26
C-5 (Piperidine)23 - 25
N-CH₂ (Propyl)58 - 60
CH₂ (Propyl)20 - 22
CH₃ (Propyl)11 - 13

Note: This is a predictive table based on analogous structures.

To unambiguously assign the proton and carbon signals and confirm the connectivity of the molecule, two-dimensional (2D) NMR techniques are indispensable.

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton couplings. For instance, strong cross-peaks would be expected between the protons of the N-propyl group (N-CH₂ with the adjacent CH₂ and that CH₂ with the terminal CH₃). Similarly, correlations would be seen between the protons of the chloroethyl group and the adjacent proton on the piperidine ring (H-2).

HMQC (Heteronuclear Multiple Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. It would be used to definitively assign each carbon signal based on the already assigned proton signals. For example, the proton signal around 3.6-3.8 ppm would show a correlation to the carbon signal around 42-44 ppm, confirming their assignment to the CH₂Cl group.

Mass Spectrometry (MS) Techniques

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It is instrumental in determining the molecular weight of a compound and can provide structural information through the analysis of fragmentation patterns.

Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique that is well-suited for determining the molecular weight of polar molecules like 2-(2-Chloroethyl)-1-propylpiperidine. In positive ion mode, the compound would be expected to show a prominent molecular ion peak [M+H]⁺.

The fragmentation of the molecular ion would likely proceed through several pathways, including the loss of the chloroethyl group, cleavage of the N-propyl group, and fragmentation of the piperidine ring. Analysis of these fragment ions provides further confirmation of the proposed structure.

Ion m/z (mass-to-charge ratio) Identity
[M+H]⁺190.1Molecular Ion
[M-Cl]⁺154.1Loss of Chlorine
[M-C₃H₇]⁺146.1Loss of Propyl Group
[C₅H₁₀N]⁺84.1Piperidine Ring Fragment

Note: This is a predictive table based on the chemical formula C₁₀H₂₀ClN.

Gas Chromatography-Mass Spectrometry (GC-MS) combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. It is an excellent method for assessing the purity of volatile compounds like 2-(2-Chloroethyl)-1-propylpiperidine and for identifying any volatile impurities. The retention time in the gas chromatogram is a characteristic of the compound, while the mass spectrum provides its molecular fingerprint. For related compounds like 2-propylpiperidine (B147437), extensive GC-MS data is available, which can serve as a reference for the expected behavior of the title compound. nih.gov

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) is a cornerstone technique for the unambiguous confirmation of a compound's elemental composition by providing a highly accurate measurement of its mass. For 2-(2-Chloroethyl)-1-propylpiperidine, with the molecular formula C₁₀H₂₀ClN, HRMS is used to distinguish it from other compounds with the same nominal mass but different elemental formulas.

The theoretical monoisotopic mass of 2-(2-Chloroethyl)-1-propylpiperidine is calculated to be 189.1284 Da. HRMS instruments, such as Time-of-Flight (TOF) or Orbitrap analyzers, can measure this mass with precision in the low parts-per-million (ppm) range. This level of accuracy is critical for confirming the presence of chlorine, as its isotopic pattern (³⁵Cl and ³⁷Cl) is also clearly resolved. In practice, techniques like electrospray ionization (ESI) are often coupled with HRMS to gently ionize the molecule, typically forming the [M+H]⁺ ion, which would be observed at m/z 190.1357. The ability of HRMS to provide such exact mass data is invaluable for confirming the identity of the synthesized compound and for identifying potential metabolites or degradation products in complex matrices. nih.gov

Table 1: Theoretical Mass Data for 2-(2-Chloroethyl)-1-propylpiperidine

PropertyValue
Molecular Formula C₁₀H₂₀ClN
Monoisotopic Mass 189.1284 Da
[M+H]⁺ Ion (Monoisotopic) 190.1357 Da

X-ray Crystallography for Solid-State Structure Elucidation

For a molecule like 2-(2-Chloroethyl)-1-propylpiperidine, which contains a chiral center at the C2 position of the piperidine ring, X-ray crystallography of a single enantiomer would determine its absolute configuration. The analysis of a crystalline derivative would reveal the conformation of the piperidine ring (typically a chair conformation), the orientation of the propyl group on the nitrogen atom, and the spatial arrangement of the 2-chloroethyl substituent. While a specific crystal structure for 2-(2-Chloroethyl)-1-propylpiperidine is not publicly documented, studies on related molecules, such as chloroacetamide inhibitors of Mpro, demonstrate how X-ray crystallography can reveal covalent binding and detailed structural interactions. nih.gov The technique would be indispensable for understanding its solid-state packing and intermolecular interactions. Information for a related compound, (2S)-1-(2-Chloroethyl)-2-(chloromethyl)piperidine, indicates that X-ray data has been a target of investigation for similar structures. uq.edu.au

Chromatographic Techniques for Purity and Enantiomeric Excess

High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for assessing the purity of non-volatile compounds and for separating enantiomers. ncl.edu.twscispace.com

For purity analysis, a reversed-phase HPLC method is typically employed. This involves a non-polar stationary phase (e.g., C18) and a polar mobile phase, often a mixture of acetonitrile (B52724) or methanol (B129727) and water with additives like acetic acid or trifluoroacetic acid to ensure good peak shape. rsc.org The purity of the sample is determined by integrating the area of the main peak and comparing it to the total area of all observed peaks, including impurities. mdpi.com

Determining the enantiomeric ratio (er) requires a specialized chiral stationary phase (CSP). For amine-containing compounds like piperidines, polysaccharide-based chiral columns (e.g., those coated with derivatives of cellulose (B213188) or amylose) are often effective. The separation is achieved due to the differential formation of transient diastereomeric complexes between the enantiomers and the chiral selector of the CSP. The mobile phase in chiral separations often consists of non-polar solvents like hexane (B92381) and an alcohol modifier such as isopropanol. The enantiomeric ratio is calculated from the relative peak areas of the two separated enantiomers. The development of such methods is crucial for controlling the stereochemical purity of chiral drugs. nih.gov

Table 2: Typical HPLC Conditions

ParameterPurity DeterminationEnantiomeric Ratio (er) Determination
Column Reversed-Phase C18 (e.g., 4.6 x 250 mm, 5 µm)Chiral Stationary Phase (e.g., Polysaccharide-based)
Mobile Phase Acetonitrile/Water with 0.1% Formic AcidHexane/Isopropanol (e.g., 90:10 v/v)
Flow Rate 1.0 mL/min0.5 - 1.0 mL/min
Detection UV at ~210 nm or Mass Spectrometry (LC-MS)UV at ~210 nm or Polarimetry
Temperature Ambient or controlled (e.g., 25 °C)Controlled (e.g., 20 °C)

Gas Chromatography (GC) is a powerful technique for the separation and analysis of compounds that are volatile and thermally stable. It is particularly well-suited for analyzing the purity of starting materials, intermediates, and the final 2-(2-Chloroethyl)-1-propylpiperidine product, provided it has sufficient volatility.

In a typical GC analysis, the sample is injected into a heated port, vaporized, and carried by an inert gas (e.g., helium or nitrogen) through a capillary column. google.com The column's stationary phase separates components based on their boiling points and interactions with the phase. For a related compound, 2-propylpiperidine, the Kovats retention index, a measure of retention time, is documented as 992 on a standard non-polar column. nih.gov GC coupled with a Flame Ionization Detector (FID) is excellent for quantification, while coupling to a Mass Spectrometer (GC-MS) allows for the identification of separated components based on their mass spectra. nih.gov For complex mixtures, comprehensive two-dimensional gas chromatography (GC×GC) can provide enhanced separation power. nih.gov

Table 3: Illustrative GC Parameters

ParameterTypical Setting
Column Capillary column (e.g., DB-5ms, 30 m x 0.25 mm)
Carrier Gas Helium or Nitrogen
Inlet Temperature 250 °C
Oven Program Initial temp 80°C, ramp to 280°C
Detector Flame Ionization Detector (FID) or Mass Spectrometer (MS)

Vibrational Spectroscopy (IR, Raman) for Functional Group Identification

Vibrational spectroscopy, which includes both Infrared (IR) and Raman spectroscopy, is used to identify the functional groups present in a molecule by probing its molecular vibrations.

Infrared (IR) Spectroscopy: IR spectroscopy measures the absorption of infrared radiation at specific frequencies corresponding to the vibrational modes of a molecule's bonds. For 2-(2-Chloroethyl)-1-propylpiperidine, the IR spectrum would be expected to show characteristic absorption bands. A study of the related 2-chloroethyl radical identified key vibrational frequencies that are relevant here, such as the C-Cl stretch. researchgate.net

Raman Spectroscopy: Raman spectroscopy is a complementary technique that measures the inelastic scattering of monochromatic light. It is particularly sensitive to non-polar, symmetric bonds. For this compound, Raman spectroscopy would be useful for observing the C-C backbone vibrations of the piperidine ring and alkyl chains. nih.gov

Table 4: Expected Vibrational Frequencies for 2-(2-Chloroethyl)-1-propylpiperidine

Functional Group/BondVibrational ModeExpected Wavenumber (cm⁻¹)Technique
C-H (Alkyl)Stretching2850 - 2960IR, Raman
C-H (Alkyl)Bending1375 - 1465IR
C-N (Tertiary Amine)Stretching1050 - 1250IR
C-Cl (Alkyl Halide)Stretching650 - 750IR, Raman
Piperidine RingRing Vibrations800 - 1200IR, Raman

Computational and Theoretical Investigations

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, providing a balance between accuracy and computational cost for studying the electronic structure of molecules. For 2-(2-Chloroethyl)-1-propylpiperidine, DFT calculations are invaluable for understanding its geometry, stability, and reactivity.

The piperidine (B6355638) ring in 2-(2-Chloroethyl)-1-propylpiperidine typically adopts a chair conformation to minimize steric strain. The substituents—the n-propyl group at the nitrogen (N1) and the 2-chloroethyl group at the carbon (C2)—can exist in either axial or equatorial positions. These different arrangements lead to various conformers with distinct energy levels.

A systematic conformational search using DFT, for instance with the B3LYP functional and a 6-31G(d) basis set, can identify the stable conformers and their relative energies. nih.gov The primary conformations of interest involve the orientation of the N-propyl group and the C2-chloroethyl group. The N-propyl group will have its own rotational isomers (gauche vs. anti), further diversifying the conformational space.

Generally, for substituted piperidines, conformers with bulky substituents in the equatorial position are energetically favored to avoid 1,3-diaxial interactions. researchgate.net Therefore, the most stable conformer of 2-(2-Chloroethyl)-1-propylpiperidine is expected to have both the 1-propyl and 2-(2-chloroethyl) groups in equatorial positions. The chloroethyl side chain also possesses rotational freedom around its C-C bonds, leading to additional local minima.

Table 1: Calculated Relative Energies of 2-(2-Chloroethyl)-1-propylpiperidine Conformers

Conformer 1-Propyl Orientation 2-(2-Chloroethyl) Orientation Relative Energy (kcal/mol)
1 Equatorial Equatorial (anti) 0.00
2 Equatorial Equatorial (gauche) 1.25
3 Equatorial Axial (anti) 3.50
4 Axial Equatorial (anti) 4.10
5 Axial Axial (anti) 8.50

Note: These values are hypothetical and illustrative of expected trends from DFT calculations.

The 2-(2-chloroethyl) side chain presents the possibility of an intramolecular cyclization reaction, where the nitrogen atom of the piperidine ring acts as a nucleophile, attacking the carbon bearing the chlorine atom to form a bicyclic aziridinium (B1262131) or a larger ring system. DFT is a powerful tool for locating the transition state (TS) of such a reaction. e3s-conferences.orge3s-conferences.org

By modeling the reaction pathway, the energy barrier (activation energy) for the cyclization can be calculated. This involves identifying the geometry of the transition state, which is a first-order saddle point on the potential energy surface. Frequency calculations are used to confirm the nature of the stationary points: minima have all real frequencies, while a transition state has exactly one imaginary frequency corresponding to the motion along the reaction coordinate. sciforum.net The results of such calculations can predict the feasibility and kinetics of potential intramolecular reactions. mdpi.com

Table 2: Calculated Activation Energies for Intramolecular Cyclization

Reaction Transition State Activation Energy (kcal/mol)
Intramolecular SN2 Cyclization TS1 25.8

Note: This is a hypothetical value to illustrate the output of a DFT calculation for a transition state.

DFT calculations can predict various spectroscopic properties, which are crucial for the experimental identification and characterization of a compound. nih.govyoutube.comyoutube.comyoutube.com

NMR Spectra: Gauge-Independent Atomic Orbital (GIAO) calculations within DFT can predict the ¹³C and ¹H NMR chemical shifts. These predicted spectra, when compared to experimental data, can help confirm the proposed structure and assign specific signals to individual atoms in the molecule. youtube.com The predicted shifts for the different conformers can also provide insight into the conformational equilibrium in solution.

IR Spectra: By calculating the vibrational frequencies, DFT can generate a theoretical infrared (IR) spectrum. The positions and intensities of the absorption bands corresponding to specific vibrational modes (e.g., C-H stretch, C-N stretch, C-Cl stretch) can be predicted. researchgate.net This is particularly useful for identifying key functional groups.

Table 3: Predicted Spectroscopic Data for the Most Stable Conformer of 2-(2-Chloroethyl)-1-propylpiperidine

Property Atom/Bond Predicted Value
¹³C NMR Chemical Shift C2 62.5 ppm
¹³C NMR Chemical Shift C6 55.1 ppm
¹³C NMR Chemical Shift C(CH₂Cl) 45.3 ppm
¹H NMR Chemical Shift H at C2 3.15 ppm
IR Frequency C-Cl Stretch 720 cm⁻¹
IR Frequency C-N Stretch 1150 cm⁻¹

Note: These are hypothetical values based on typical ranges for similar functional groups.

Molecular Dynamics (MD) Simulations for Dynamic Behavior

While DFT provides a static picture of individual conformers, molecular dynamics (MD) simulations can reveal the dynamic behavior of 2-(2-Chloroethyl)-1-propylpiperidine over time. inonu.edu.trnih.govnih.gov By solving Newton's equations of motion for the atoms in the molecule, MD simulations can model conformational changes, such as ring inversion and the rotation of the substituent groups. duke.edursc.org

An MD simulation would illustrate how the propyl and chloroethyl chains explore their conformational space and how frequently transitions between different energy minima occur. This provides a more realistic understanding of the molecule's behavior in a condensed phase, such as in a solvent, which can influence its reactivity and interactions with other molecules. nih.govsciforum.net

Quantum Chemical Studies on Reaction Mechanisms

Beyond simple transition state searches, more advanced quantum chemical methods can be employed to map out complex reaction networks.

Global Reaction Route Mapping (GRRM) is a powerful automated method for exploring all possible reaction pathways from a given set of reactants. e3s-conferences.orgrsc.orgnih.gov For 2-(2-Chloroethyl)-1-propylpiperidine, a GRRM approach could systematically uncover not only the expected intramolecular cyclization but also other potential, less intuitive reaction channels, such as elimination or rearrangement reactions. e3s-conferences.org This provides a comprehensive overview of the chemical reactivity of the molecule under different conditions. researchgate.net

Anharmonic Downward Distortion Following (ADDF) and Artificial Force Induced Reaction (AFIR) Methods

The Anharmonic Downward Distortion Following (ADDF) method is a computational approach used to automatically explore reaction pathways from a given minimum on a potential energy surface. It functions by systematically distorting the molecule along its vibrational modes to locate transition states and subsequent product minima.

The Artificial Force Induced Reaction (AFIR) method is another automated technique for exploring reaction paths. It works by applying an artificial force between defined fragments of a molecule or between separate molecules to induce a chemical reaction. This method is particularly useful for identifying novel reaction pathways and has been applied to a wide range of chemical systems, from organocatalysis to materials science. There are different implementations of the AFIR method, including single-component and multicomponent modes, which allow for the study of unimolecular and bimolecular reactions, respectively.

Despite the utility of these methods, no studies have been published that apply ADDF or AFIR methodologies to investigate the reactivity or decomposition pathways of 2-(2-Chloroethyl)-1-propylpiperidine.

Electronic Structure Analysis

Electronic structure analysis involves the use of quantum mechanical calculations to understand the distribution of electrons within a molecule. This analysis provides insights into molecular orbitals, electron density, electrostatic potential, and other electronic properties that govern a molecule's reactivity and physical characteristics. While standard computational chemistry software packages are capable of performing such analyses, the results for 2-(2-Chloroethyl)-1-propylpiperidine are not available in the scientific literature.

In Silico Rationalization of Chemical Properties

In silico methods are computational approaches used to predict the physicochemical properties, bioactivity, and toxicity of chemical compounds. These predictions are based on the molecule's structure and employ various models, such as quantitative structure-activity relationship (QSAR) models. Properties like lipophilicity (logP), solubility, molecular weight, and polar surface area can be calculated to assess a compound's drug-likeness and potential pharmacokinetic behavior.

Although in silico tools are widely used in drug discovery and chemical research, a specific and detailed in silico rationalization of the chemical properties of 2-(2-Chloroethyl)-1-propylpiperidine has not been documented in publicly accessible databases or research articles.

Due to the lack of specific research on this compound, no data tables with detailed findings can be generated.

Synthetic Applications and Derivatization Studies

2-(2-Chloroethyl)-1-propylpiperidine as a Building Block in Complex Molecule Synthesis

The inherent reactivity of the chloroethyl group, coupled with the stable piperidine (B6355638) core, positions 2-(2-chloroethyl)-1-propylpiperidine as a promising precursor for the construction of more complex molecular architectures, including fused heterocyclic systems and analogues of natural products.

Precursor to Fused Heterocyclic Systems

The 2-(2-chloroethyl) side chain of 2-(2-chloroethyl)-1-propylpiperidine is well-suited for intramolecular cyclization reactions, leading to the formation of fused bicyclic systems. This strategy is a powerful tool in organic synthesis for creating rigid, three-dimensional structures often found in biologically active compounds. nih.govnih.gov While specific examples detailing the cyclization of 2-(2-chloroethyl)-1-propylpiperidine are not extensively documented, the reactivity pattern can be inferred from similar N-substituted 2-(2-haloethyl)piperidines.

Intramolecular nucleophilic substitution, where the nitrogen of the piperidine ring or a suitably placed nucleophile attacks the electrophilic carbon of the chloroethyl group, can lead to the formation of indolizidine or quinolizidine-like cores. These ring systems are prevalent in a variety of alkaloids with interesting pharmacological properties. The reaction is typically promoted by a base to deprotonate a nucleophile or can occur directly if the piperidine nitrogen itself acts as the nucleophile, forming a bicyclic ammonium (B1175870) salt. The efficiency and regioselectivity of such cyclizations can be influenced by the nature of the N-substituent and the reaction conditions. mdpi.com

Table 1: Examples of Intramolecular Cyclization Reactions Leading to Fused Piperidine Systems

Starting MaterialReagents and ConditionsProductYield (%)Reference
N-Bs-piperidine and aryldiazoacetateRh₂(R-TPPTTL)₄2-Substituted piperidineHigh nih.gov
1,6-enynesTriethylboranePolysubstituted alkylidene piperidinesGood nih.gov
Amino-aldehydesCobalt(II) catalystPiperidines and PyrrolidonesGood nih.gov

Intermediate in the Synthesis of Natural Product Analogs

The synthesis of natural product analogs is a cornerstone of medicinal chemistry, aimed at improving potency, selectivity, and pharmacokinetic properties. nih.gov Piperidine alkaloids, a large and diverse class of natural products, often serve as the inspiration for such synthetic endeavors. researchgate.net 2-(2-Chloroethyl)-1-propylpiperidine can serve as a key intermediate for the synthesis of analogs of piperidine-containing natural products like coniine and pelletierine. researchgate.net

The chloroethyl group can be converted into a variety of other functional groups. For instance, displacement of the chloride with a cyanide ion, followed by reduction, would yield a 2-(3-aminopropyl)-1-propylpiperidine, a homologated diamine. Alternatively, reaction with organometallic reagents, such as Grignard or organocuprate reagents, could introduce new carbon-carbon bonds, allowing for the construction of more elaborate side chains at the 2-position. These modifications would allow for the systematic exploration of the structure-activity relationships of known piperidine alkaloids.

Construction of Multi-Nitrogen-Containing Heterocycles

The chloroethyl moiety of 2-(2-chloroethyl)-1-propylpiperidine is a versatile handle for introducing additional nitrogen atoms into the molecule, leading to the formation of heterocycles with multiple nitrogen atoms. Such structures are of interest in medicinal chemistry due to their potential to engage in multiple hydrogen bonding interactions with biological targets. nih.gov

Reaction of 2-(2-chloroethyl)-1-propylpiperidine with various nitrogen nucleophiles, such as azides, hydrazines, or other nitrogen-containing heterocycles, can be used to construct these complex molecules. For example, substitution of the chloride with sodium azide (B81097) would yield 2-(2-azidoethyl)-1-propylpiperidine. The resulting azide can then undergo a variety of transformations, including reduction to the corresponding amine or participation in [3+2] cycloaddition reactions to form triazoles. Similarly, reaction with hydrazine (B178648) or substituted hydrazines could lead to the formation of pyrazolidine (B1218672) or other nitrogen-rich heterocyclic systems.

Derivatization Reactions for Library Synthesis

The generation of compound libraries for high-throughput screening is a key strategy in modern drug discovery. The structural features of 2-(2-chloroethyl)-1-propylpiperidine make it an attractive scaffold for the creation of diverse piperidine-based libraries.

Design and Synthesis of Piperidine-Based Derivatives via Chloroethyl Functionality

The primary site for derivatization on 2-(2-chloroethyl)-1-propylpiperidine is the electrophilic chloroethyl group. This group is susceptible to nucleophilic substitution by a wide range of nucleophiles, allowing for the introduction of diverse functional groups and building blocks. researchgate.net

The reactivity of the chloroethyl group allows for its displacement by oxygen, sulfur, and nitrogen nucleophiles. For example, reaction with substituted phenols or thiophenols can introduce aryl ether or thioether linkages. Similarly, a vast array of primary and secondary amines can be used to generate a library of 2-(2-aminoethyl)-1-propylpiperidine derivatives. The conditions for these substitution reactions can be tailored to the specific nucleophile, but often involve the use of a base to deprotonate the nucleophile or to scavenge the HCl generated during the reaction. researchgate.net

Table 2: Examples of Nucleophilic Substitution Reactions on Chloroethyl-Containing Compounds

NucleophileReagent/ConditionsProduct TypeReference
PiperidineMethanol (B129727)2-Piperidinyl N-methylpyridinium nih.gov
AminesHigh pH, 60°CDerivatized alkylating compounds nih.gov
PiperidineEthanol, Dimethylformamide3-Piperidinocyclohex-2-enone rsc.org

Exploration of Substitution Patterns on the Piperidine Ring and N-Propyl Chain

Beyond the chloroethyl group, the piperidine ring itself and the N-propyl substituent offer further opportunities for diversification. While the piperidine ring is generally unreactive, modern C-H activation methods have made the direct functionalization of such saturated heterocycles possible. nih.govnih.gov These methods, often employing transition metal catalysts, can allow for the introduction of substituents at various positions on the piperidine ring, although regioselectivity can be a challenge. nih.gov

The N-propyl group can also be a point of modification. While direct functionalization of the propyl chain is challenging, it is conceivable that through a dealkylation-realkylation sequence, a variety of different N-alkyl groups could be introduced. researchgate.net For instance, removal of the propyl group followed by reaction with a range of alkyl halides would provide access to a library of N-substituted 2-(2-chloroethyl)piperidines. researchgate.net Furthermore, if the N-propyl group were to be replaced with a group containing other functional groups, such as an alcohol or an ester, further derivatization would be possible. The synthesis of related compounds such as 1-propyl-3-(3-hydroxyphenyl)piperidine has been reported, demonstrating the feasibility of having functionalized N-alkyl piperidine derivatives. acs.org

Role in Scaffold Hopping and Molecular Design

In molecular design and drug discovery, "scaffold hopping" is a crucial strategy used to identify novel molecular architectures with similar biological activity to an existing lead compound. This process involves replacing the central core structure (the scaffold) of a molecule with a functionally equivalent but structurally different core, aiming to improve properties like potency, selectivity, or pharmacokinetics, or to find novel intellectual property.

The 2-(2-Chloroethyl)-1-propylpiperidine molecule contains a 2-propylpiperidine (B147437) scaffold. The piperidine ring is a privileged scaffold in medicinal chemistry, appearing in numerous approved drugs due to its favorable physicochemical properties and its ability to present substituents in well-defined three-dimensional orientations to interact with biological targets.

Molecular Architecture and Design Potential: The structure of 2-(2-Chloroethyl)-1-propylpiperidine offers several points for modification in a molecular design campaign:

The Piperidine Core: This saturated heterocycle can be replaced with other cyclic systems to explore new chemical space. Scaffold hopping could involve replacing the piperidine ring with other five-, six-, or seven-membered rings, both carbocyclic and heterocyclic, to modulate binding and physical properties.

The N-Propyl Group: This group influences the molecule's lipophilicity and steric profile. It can be readily varied to other alkyl or functionalized chains to probe interactions with hydrophobic pockets in target proteins.

The 2-Chloroethyl Group: This is a reactive handle. In molecular design, it serves as a key point for derivatization, allowing the attachment of larger and more complex chemical moieties through nucleophilic substitution of the chloride.

The table below illustrates potential bioisosteric replacements or "hops" for the piperidine scaffold found in 2-(2-Chloroethyl)-1-propylpiperidine, a common approach in medicinal chemistry.

Original Scaffold Potential Scaffold Hops Rationale for Hopping
PiperidinePyrrolidineAlters ring size and conformational flexibility.
CyclohexaneRemoves the basic nitrogen to assess its importance for activity.
MorpholineIntroduces a heteroatom to modify polarity and solubility.
AzepaneExpands ring size to alter substituent vectors.
TetrahydropyranReplaces nitrogen with oxygen to change hydrogen bonding capacity.

By systematically applying scaffold hopping and derivatization strategies, the 2-propylpiperidine core can serve as a starting point for generating diverse compound libraries aimed at discovering new biologically active agents.

Applications in Chemical Probe Development

Chemical probes are small molecules designed to engage a specific protein target, enabling the study of that target's function in a biological system. Covalent chemical probes are particularly powerful as they form a stable, permanent bond with their target protein, which facilitates target identification and validation.

The structure of 2-(2-Chloroethyl)-1-propylpiperidine is intrinsically suited for potential development into a covalent chemical probe. A typical covalent probe consists of three key components: a recognition element, a reactive group (or "warhead"), and often a reporter tag for detection.

Potential as a Covalent Probe:

Recognition Element: The 2-propylpiperidine portion of the molecule could serve as the recognition element. This scaffold is known to interact with various biological targets, including certain types of receptors and ion channels. Its affinity and selectivity for a specific protein would be the basis for the probe's utility.

Reactive Group (Warhead): The 2-chloroethyl group is a classic electrophilic warhead. As a weak alkylating agent, it can react with nucleophilic amino acid residues (such as cysteine, histidine, or lysine) on a protein surface. This reaction would form a permanent, covalent bond between the probe and the target protein. The reactivity of such chloroalkane functionalities is often lower than that of other electrophiles like acrylamides, which can be advantageous in achieving greater selectivity for the desired target.

Reporter Tag Attachment: While the parent molecule lacks a reporter tag (like a fluorophore or biotin), the chloroethyl arm could be used in a two-step process. First, it would bind to the target protein. Then, a reporter molecule containing a nucleophile could be used to react with the now-tethered piperidine, although a more common approach is to synthesize a version of the probe that already includes a clickable handle (like an alkyne or azide) for subsequent bio-orthogonal ligation to a reporter tag.

The table below breaks down the components of a hypothetical chemical probe based on the 2-(2-Chloroethyl)-1-propylpiperidine structure.

Probe Component Corresponding Moiety in Structure Function
Recognition Element 2-PropylpiperidineProvides binding affinity and selectivity for a specific protein target.
Reactive Group (Warhead) 2-ChloroethylForms a stable covalent bond with a nucleophilic residue on the target protein.
Linker/Reporter (Hypothetical) Not presentA reporter (e.g., biotin, fluorophore) could be added via synthesis for detection and analysis.

Therefore, 2-(2-Chloroethyl)-1-propylpiperidine represents a foundational structure that could be elaborated into a specific chemical probe for covalently labeling and studying the biological targets of 2-alkylpiperidine-based ligands.

Future Research Directions and Advanced Methodologies

Development of More Efficient and Sustainable Synthetic Routes

The synthesis of N-alkylated piperidines, including 2-(2-Chloroethyl)-1-propylpiperidine, is an area of active development, with a strong emphasis on improving efficiency and sustainability. nih.gov Traditional methods often involve multiple steps, harsh reaction conditions, and the use of hazardous reagents, leading to significant waste. scribd.commdpi.com Modern approaches aim to overcome these limitations through "green chemistry" principles. nih.govajchem-a.com

Future research will likely focus on one-pot reactions and catalytic processes that minimize waste and energy consumption. mdpi.comresearchgate.net For instance, the use of transition metal catalysts, such as iridium or ruthenium complexes, can facilitate the direct N-heterocyclization of primary amines with diols or the N-alkylation of cyclic amines with alcohols, offering a more atom-economical route. researchgate.netorganic-chemistry.org Another promising avenue is the development of solvent-free reactions or the use of environmentally benign solvents like water, which can simplify purification and reduce environmental impact. ajchem-a.com The direct alkylation of 2-picolyl chloride derivatives with piperidones represents a more direct approach than classical methods like the Dieckman condensation. scribd.com The use of microwave irradiation to accelerate cyclocondensation reactions in aqueous media also presents a sustainable alternative. organic-chemistry.org These strategies not only make the synthesis more environmentally friendly but also more cost-effective for potential large-scale production. ajchem-a.com

Stereoselective Synthesis of Enantiopure 2-(2-Chloroethyl)-1-propylpiperidine

The presence of a chiral center at the C2 position of the piperidine (B6355638) ring means that 2-(2-Chloroethyl)-1-propylpiperidine exists as a pair of enantiomers. As stereoisomers can have distinct biological activities and properties, the ability to synthesize the enantiopure forms of this compound is of significant interest. Future research will focus on developing highly stereoselective synthetic methods. rsc.org

Several advanced strategies are being explored for the asymmetric synthesis of substituted piperidines. acs.org Chemo-enzymatic approaches, which combine chemical synthesis with biocatalysis, offer high enantio- and regioselectivity under mild conditions. nih.gov For example, enzymes like amine oxidases and ene-imine reductases can be used in cascade reactions to produce stereo-defined piperidines. nih.gov Another powerful technique is asymmetric catalysis using chiral catalysts, such as chiral phosphines or palladium complexes with specialized ligands, to direct the formation of a specific enantiomer. ajchem-a.comacs.org Methods involving the stereoselective cyclization of radical intermediates or the diastereoselective functionalization of chiral starting materials, such as those derived from chiral sulfinyl imines, also provide viable routes to enantiomerically enriched piperidines. acs.orgnih.gov These approaches are critical for investigating the specific properties of each enantiomer of 2-(2-Chloroethyl)-1-propylpiperidine.

Novel Reactivity Pathways for Diversification

The 2-(2-chloroethyl)-1-propylpiperidine structure contains two key reactive sites: the nucleophilic nitrogen within the piperidine ring and the electrophilic carbon attached to the chlorine atom. Future research will aim to exploit these sites to create a diverse library of new molecules. The chloroethyl side chain is a versatile handle for nucleophilic substitution reactions, allowing the chlorine atom to be replaced by a wide range of functional groups, such as amines, thiols, or azides, to generate novel derivatives.

Furthermore, exploring novel reactivity pathways for the piperidine ring itself is a key research direction. This could involve radical-mediated cyclizations or dearomatization reactions of related pyridine (B92270) precursors to build more complex fused or spirocyclic systems. nih.govmdpi.com The development of tunable reactions, where the outcome can be switched between different structural motifs (e.g., piperidines vs. azetidines) by modifying catalysts or reaction conditions, represents a sophisticated strategy for diversification. chemrxiv.org Such investigations could uncover unprecedented transformations and lead to compounds with unique three-dimensional architectures and properties.

Integration of Automated Synthesis and High-Throughput Experimentation

To accelerate the discovery and optimization of synthetic routes and new derivatives of 2-(2-Chloroethyl)-1-propylpiperidine, the integration of automated synthesis and high-throughput experimentation (HTE) is essential. researchgate.net HTE allows for the rapid screening of a vast number of reaction conditions—including different catalysts, solvents, bases, and temperatures—in parallel using small amounts of material. acs.orgyoutube.com This dramatically reduces the time and resources required for reaction optimization compared to traditional one-at-a-time experimentation. purdue.edu

Automated platforms can perform repetitive tasks of reagent dispensing, reaction workup, and analysis, freeing up researchers to focus on experimental design and data interpretation. acs.org When combined with rapid analytical techniques like desorption electrospray ionization mass spectrometry (DESI-MS), hundreds of unique reactions can be evaluated in minutes. purdue.edu This approach is particularly valuable for exploring the diversification pathways mentioned previously, enabling the synthesis of large compound libraries for screening purposes. youtube.com Information gathered from HTE can also facilitate the development of scalable continuous flow synthesis processes, which offer enhanced safety, efficiency, and control over traditional batch methods. purdue.eduemolecules.com

Advanced Computational Modeling for Predictive Chemistry

Computational chemistry and machine learning are becoming indispensable tools in modern chemical research. nih.gov For 2-(2-Chloroethyl)-1-propylpiperidine, these methods can be applied to predict reactivity, design synthetic routes, and understand potential interactions with biological targets. Quantum mechanical calculations can be used to model transition states and reaction pathways, providing insight into the mechanisms of both known and novel reactions. uni-muenchen.demdpi.com This understanding can guide the rational design of more efficient syntheses.

Machine learning models, trained on large datasets of chemical reactions, are increasingly able to predict reaction outcomes, yields, and optimal conditions for new substrates. nih.govchemrxiv.org Such predictive models can significantly reduce the number of laboratory experiments needed, saving time and resources. novartis.com For example, algorithms can predict the regioselectivity of functionalization reactions or suggest the most viable catalysts for a desired transformation. chemrxiv.org Molecular docking and dynamics simulations can be used to model the interaction of piperidine derivatives with specific proteins, helping to prioritize which new analogs to synthesize for particular applications. nih.govresearchgate.net The synergy between computational prediction and experimental validation is creating a powerful, accelerated workflow for chemical discovery. chemrxiv.org

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for 2-(2-Chloroethyl)-1-propylpiperidine, and how do reaction conditions influence yield?

  • Answer : The synthesis of chloroethyl-substituted piperidines typically involves nucleophilic substitution or alkylation. For example, analogous compounds (e.g., 2-[2-(3,5-Dimethyl-1-piperidinyl)ethoxy]benzaldehyde hydrochloride) are synthesized via coupling reactions under inert atmospheres, using catalysts like triethylamine and solvents such as dichloromethane . Reaction efficiency depends on temperature control (e.g., 0–5°C for exothermic steps) and stoichiometric ratios of reagents like 2-chloroethylamine derivatives. Impurities from side reactions (e.g., over-alkylation) can be minimized via column chromatography (silica gel, hexane/ethyl acetate gradient) .

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?

  • Answer :

  • NMR : 1H^1H and 13C^{13}C NMR (e.g., δ 2.5–3.5 ppm for chloroethyl protons; piperidine ring protons at δ 1.2–2.8 ppm) .
  • Mass Spectrometry : High-resolution ESI-MS to confirm molecular ion peaks (e.g., [M+H]+^+ or [M-Cl]+^+) .
  • HPLC : Reverse-phase C18 columns with UV detection (λ = 210–254 nm) for purity assessment .
  • X-ray Crystallography : Resolves stereochemistry; requires single crystals grown via slow evaporation (solvent: acetonitrile/water) .

Q. What safety protocols are critical for handling 2-(2-Chloroethyl)-1-propylpiperidine?

  • Answer :

  • Personal Protective Equipment (PPE) : Gloves (nitrile), lab coat, and goggles .
  • Ventilation : Use fume hoods to avoid inhalation (P304+P340) .
  • Spill Management : Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste (P501) .
  • Storage : In airtight containers under nitrogen, at –20°C to prevent hydrolysis .

Advanced Research Questions

Q. How does the chloroethyl group influence the compound’s reactivity in nucleophilic substitution (SN_N2) reactions?

  • Answer : The chloroethyl moiety enhances electrophilicity, facilitating SN_N2 reactions with nucleophiles (e.g., amines, thiols). Kinetic studies on analogs (e.g., 2-[(2-Chloroethyl)amino]ethanol hydrochloride) show reaction rates depend on solvent polarity (higher in DMF vs. THF) and steric hindrance from the propyl group . Competing elimination (E2) pathways can occur at elevated temperatures (>60°C), forming vinyl byproducts. Computational modeling (DFT) predicts transition-state geometries to optimize selectivity .

Q. How can researchers resolve contradictions in reported biological activity data for this compound?

  • Answer : Discrepancies often arise from assay variability (e.g., cell line specificity, concentration ranges). For example:

  • Standardization : Use validated cell lines (e.g., NIH/3T3 for cytotoxicity) and replicate experiments ≥3 times .
  • Metabolic Stability : Assess using liver microsome assays (e.g., human vs. rodent S9 fractions) to account for species differences .
  • Data Normalization : Report IC50_{50} values relative to positive controls (e.g., cisplatin for anticancer activity) .

Q. What experimental design considerations are critical for studying its stability under physiological conditions?

  • Answer :

  • pH-Dependent Degradation : Conduct stability studies in buffers (pH 1.2–7.4) at 37°C. Chloroethyl derivatives often hydrolyze rapidly at acidic pH, forming ethanol byproducts .
  • Light Sensitivity : Use amber vials to prevent photodegradation (common in halogenated compounds) .
  • Analytical Monitoring : Track degradation via UPLC-MS every 24 hours for 7 days .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.